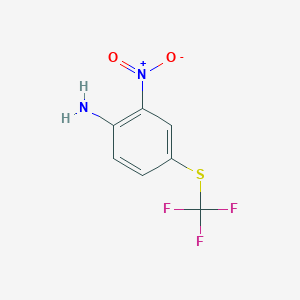

2-Nitro-4-(trifluoromethylthio)aniline

Overview

Description

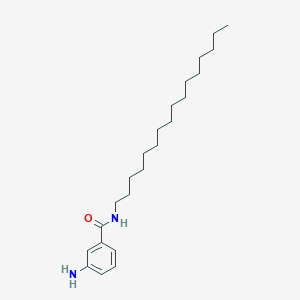

2-Nitro-4-(trifluoromethylthio)aniline is a chemical compound with the formula C7H5F3N2O2 . It is also known by other names such as p-Toluidine, α,α,α-trifluoro-2-nitro-, 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline, α,α,α-Trifluoro-2-nitro-p-toluidine, and Benzenamine, 2-nitro-4-(trifluoromethyl)- .

Molecular Structure Analysis

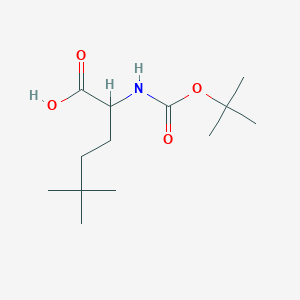

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.1220 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Nitro-4-(trifluoromethylthio)aniline serves as a precursor in the synthesis of complex molecules and chemical reactions. For example, it is utilized in direct amination processes of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). These compounds are of interest for their potential applications in pharmaceuticals and agrochemicals.

Spectroscopic and Vibrational Studies

The compound is also a subject of spectroscopic and structural investigations. Studies involving Fourier transform infrared (FT-IR) and FT-Raman spectroscopy have been conducted to understand the vibrational, structural, and thermodynamic characteristics of nitroaniline derivatives, revealing insights into the electronic properties and molecular interactions of these compounds (Saravanan et al., 2014).

Electrophilic Aromatic Substitution

Research has demonstrated the electrophilic aromatic ring trifluoromethylthiolation of phenols using derivatives of nitroaniline, showcasing selective synthesis methods for organic compounds with potential for pharmaceutical development (Jereb & Gosak, 2015).

Catalysis and Material Science

In the realm of material science and catalysis, this compound derivatives have been investigated for their role in the selective hydrogenation of nitroarenes, a key step in the production of anilines which are crucial intermediates in the manufacture of dyes, pigments, pharmaceuticals, and agrochemicals. Such research highlights the development of novel catalysts and materials with high selectivity and efficiency (Jagadeesh et al., 2015).

Electropolymerization and Electrochromic Materials

Furthermore, this compound has been explored in the synthesis and characterization of electrochromic materials, where it acts as a building block for conducting polymers with applications in NIR region electrochromic devices. These materials demonstrate outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, showcasing the compound's potential in advanced material applications (Li et al., 2017).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and dust formation should be prevented . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

2-nitro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQZQWXBLOTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

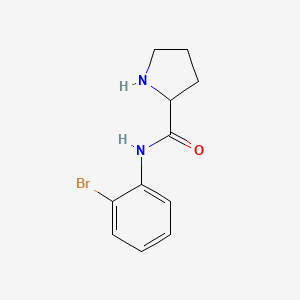

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)

![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)